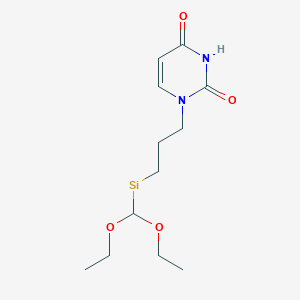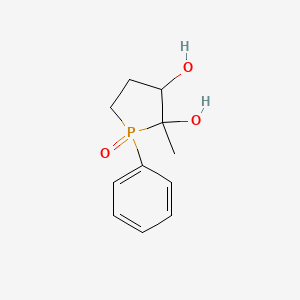
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane is a unique organosilicon compound characterized by its distinct structural features
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane typically involves the reaction of appropriate silicon-containing precursors with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized silicon compounds.
Aplicaciones Científicas De Investigación
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane exerts its effects involves its interaction with various molecular targets. The methoxy groups and silicon atom play crucial roles in its reactivity, allowing it to participate in a variety of chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxy-6-methylbenzonitrile: Similar in structure but contains a nitrile group instead of a silicon atom.
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: Contains a chromanone ring structure with methoxy groups.
Uniqueness
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane is unique due to the presence of the silicon atom within its ring structure, which imparts distinct chemical properties compared to other similar organic compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Propiedades
| 116538-37-5 | |
Fórmula molecular |
C7H17NO4Si |
Peso molecular |
207.30 g/mol |
Nombre IUPAC |
2,2-dimethoxy-6-methyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C7H17NO4Si/c1-8-4-6-11-13(9-2,10-3)12-7-5-8/h4-7H2,1-3H3 |
Clave InChI |
ZFFZOIKKTRTOLR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCO[Si](OCC1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)
![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)

![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)
